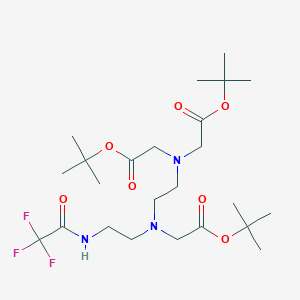

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)

説明

準備方法

The synthesis of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) involves several steps. One common method includes the reaction of diethylenetriamine with trifluoroacetic anhydride in the presence of N-ethyl-N,N-diisopropylamine as a base in acetonitrile at ambient temperature . The reaction yields the desired product with high purity

化学反応の分析

Deprotection of tert-Butyl Esters

The tert-butyl esters in this compound undergo acid-catalyzed cleavage under mild conditions. Key methods include:

Trifluoroacetic Acid (TFA) Deprotection

-

Mechanism : TFA protonates the ester carbonyl oxygen, leading to carbocation formation (tert-butyl) and subsequent elimination of isobutylene. The trifluoroacetate anion deprotonates the intermediate, yielding the carboxylic acid .

-

Conditions :

-

Outcome : Full conversion to diethylenetriaminetriacetic acid trifluoroacetamide with three free carboxylic acid groups .

Aqueous Phosphoric Acid Deprotection

Acid Chloride Formation

-

Outcome : Converts tert-butyl esters to acid chlorides in situ, enabling direct coupling with alcohols or amines .

Table 1: Comparison of Deprotection Methods

| Method | Reagents | Temperature | Time | Yield | Side Reactions |

|---|---|---|---|---|---|

| TFA + Et₃SiH | TFA, triethylsilane | RT | 1–2 h | >80% | Minimal (scavenged cations) |

| H₃PO₄ (aq.) | 85% H₃PO₄ | 50–80°C | 4–6 h | 70–90% | Hydrolysis of sensitive groups |

| SOCl₂ | Thionyl chloride | RT | 30 min | >85% | Requires anhydrous conditions |

Post-Deprotection Functionalization

After deprotection, the exposed carboxylic acids participate in standard coupling reactions:

Amide Bond Formation

-

Activation : Carboxylic acids are activated as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters using carbodiimides (e.g., EDC) .

-

Coupling : React with primary amines (e.g., lysine residues in peptides) to form stable amide bonds .

Coordination Chemistry

-

Metal Chelation : The free carboxylic acids and amine groups enable complexation with lanthanides (e.g., Gd³⁺, Eu³⁺) for applications in MRI contrast agents .

Stability and Side Reactions

-

Cation Scavenging : During TFA-mediated deprotection, tert-butyl cations may alkylate nucleophiles (e.g., thiols). Adding butanethiol as a scavenger prevents this .

-

Trifluoroacetamide Stability : The trifluoroacetamide group remains intact under acidic deprotection conditions but can be hydrolyzed under basic conditions (pH >10) to release a free amine .

科学的研究の応用

Biochemical Applications

1. Chelating Agent in Metal Ion Complexation

DTT is primarily utilized as a chelating agent for metal ions, particularly in biochemical assays. Its structure allows it to form stable complexes with transition metals, which can be crucial for various enzymatic reactions and analytical techniques. For instance, studies have shown that DTT can effectively bind to lanthanide ions, improving the specificity and efficiency of molecular probes used in imaging techniques .

2. Molecular Imaging

DTT serves as a precursor for the synthesis of radiolabeled compounds used in molecular imaging. The ability to label biomolecules with DTT derivatives enhances the targeting specificity and bio-distribution of imaging agents. This is particularly relevant in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) where precise localization of biological processes is necessary .

Case Study 1: Synthesis and Application in Radiolabeling

A significant study demonstrated the synthesis of DTT derivatives that were subsequently labeled with radioactive isotopes for PET imaging. The research highlighted the efficiency of DTT in forming stable complexes with gallium-68, a radioisotope commonly used in medical imaging. The resulting radiolabeled compounds exhibited high affinity for specific biological targets, leading to improved diagnostic capabilities .

Case Study 2: Environmental Monitoring

DTT has also been applied in environmental science for the detection of heavy metals in water samples. Its chelating properties allow it to bind to metal ions, facilitating their extraction and quantification using spectroscopic methods. Research indicated that DTT-based methods provided higher sensitivity and selectivity compared to traditional techniques, making it a valuable tool for environmental monitoring .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Assays | Chelating agent for metal ion complexation | Enhances reaction specificity |

| Molecular Imaging | Radiolabeling precursor | Improves targeting and bio-distribution |

| Environmental Monitoring | Detection of heavy metals | Higher sensitivity and selectivity |

作用機序

The mechanism of action of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The molecular pathways involved are complex and depend on the specific biological system being studied .

類似化合物との比較

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) can be compared with similar compounds such as:

Diethylenetriaminepentaacetic Acid (DTPA): Used as a chelating agent in various applications.

Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent.

生物活性

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) (commonly referred to as DETA-TFA-TBE) is a synthetic compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity is primarily linked to its chelating properties and potential therapeutic applications. This article provides an overview of the biological activities associated with DETA-TFA-TBE, supported by case studies, research findings, and relevant data.

- Molecular Formula : C₁₈H₃₄N₄O₉

- Molecular Weight : 422.49 g/mol

- CAS Number : 10530513

DETA-TFA-TBE functions as a chelating agent, which means it can form stable complexes with metal ions. This property is crucial for its application in various biological systems, particularly in the treatment of metal overload conditions and as a potential therapeutic agent in cancer treatment.

Biological Activities

-

Chelation Therapy

- DETA-TFA-TBE has shown efficacy in chelating heavy metals such as lead and mercury, thereby reducing their toxic effects in biological systems. This property is particularly beneficial in treating conditions related to heavy metal poisoning.

-

Anticancer Activity

- Research has indicated that DETA-TFA-TBE may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism involves the modulation of glutamine metabolism, which is essential for cancer cell proliferation.

-

Neuroprotective Effects

- Preliminary studies suggest that DETA-TFA-TBE may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to chelate transition metals could mitigate oxidative stress, a significant factor in neurodegeneration.

Case Study 1: Anticancer Properties

A study conducted by researchers evaluated the effects of DETA-TFA-TBE on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in MCF-7 and MDA-MB-231 cells after 72 hours of treatment. The study highlighted that while DETA-TFA-TBE was effective, it was less potent compared to established chemotherapeutics like tamoxifen and olaparib .

Case Study 2: Chelation Efficacy

In another investigation focusing on heavy metal chelation, DETA-TFA-TBE was administered to animal models exposed to lead. Results indicated a marked reduction in blood lead levels and associated toxicity symptoms. Histological examinations showed improved organ function post-treatment, underscoring the compound's potential as a therapeutic agent for heavy metal detoxification .

Research Findings

特性

IUPAC Name |

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVPJOYSURPZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441289 | |

| Record name | AGN-PC-0N61Y5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-84-5 | |

| Record name | AGN-PC-0N61Y5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。